molecular formula C26H45NO21 B594378 Isoglobotetraose CAS No. 75645-26-0

Isoglobotetraose

Katalognummer: B594378
CAS-Nummer: 75645-26-0
Molekulargewicht: 707.62
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoglobotetraose (GalNAcβ1→3Galα1→3Galβ1→4Glc) is a fundamental oligosaccharide moiety of isogloboside, a glycosphingolipid widely distributed on human cell surfaces, including blood cells . This compound plays a significant role as a receptor in critical pathophysiological processes. Research has shown its involvement in the adhesion of human embryonic carcinoma cells and the pathogenesis of urinary tract infections . This compound is part of the globo-series glycosphingolipids, which are tumor-associated carbohydrate antigens with irregular expression patterns on various cancer cells, promoting cancer progression and correlating with tumor metastasis and poor survival . Consequently, this compound and its analogues are of growing interest for experimental and therapeutic applications as potential inhibitors of pathogenic cell-cell interactions . The efficient enzymatic synthesis of this compound with in situ regeneration of the donor substrate UDP-N-acetylgalactosamine (UDP-GalNAc) has been achieved using recombinant enzymes, enabling access to this compound for research purposes . This product is intended For Research Use Only.

Eigenschaften

CAS-Nummer

75645-26-0

Molekularformel

C26H45NO21

Molekulargewicht

707.62

Synonyme

GalNAcβ1-3Galα1-3Galβ1-4Glc

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The key distinction between isoglobotetraose and structurally similar oligosaccharides lies in glycosidic linkage patterns and terminal modifications. Below is a comparative analysis:

Table 1: Structural Comparison of this compound with Related Glycans

Compound Structure Key Linkage Differences Biological Relevance
This compound Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc Terminal Galα1-3 linkage Binds IgM antibodies; microbial adhesion
Globotetraose (Gb4) Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc Terminal Galα1-4 linkage Associated with Shiga toxin binding
Isoglobopentaose Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc Extended chain with β1-3 linkage Enhanced immune recognition
iGb4-LewisX Galβ1-4(Fucα1-3)GlcNAcβ1-3Galα1-3Gal Fucosylation at GlcNAc Modulates cell-cell interactions

Key Findings :

  • MS/MS Fragmentation: Globotetraose produces a diagnostic 0,2A3 ion (m/z 484) via cross-ring cleavage of the 4-substituted galactose, absent in this compound due to its 3-substitution .
  • Immunogenicity: iGb4 is recognized by natural IgM antibodies in human serum, unlike globotetraose, which shows minimal IgM binding .
Functional and Immunological Differences

Table 2: Immunological and Functional Contrasts

Property This compound Globotetraose Isoglobopentaose
IgM Binding Strong (11/11 donors showed IgM) Weak or absent Moderate (dependent on terminal Gal)
Pathogen Interaction Binds Helicobacter pylori adhesins Binds Shiga toxin (Stx1/Stx2) Not well characterized
Cancer Relevance Overexpressed in renal carcinomas Linked to Fabry disease Emerging role in metastasis

Mechanistic Insights :

  • The α1-3 linkage in iGb4 creates a conformational epitope that mimics bacterial glycans, explaining its IgM reactivity .
  • In contrast, globotetraose’s α1-4 linkage aligns with toxin-binding sites, making it a receptor for Shiga toxin .
Physicochemical Properties

Table 3: Physicochemical Data

Parameter This compound Globotetraose iGb4-LewisX
Molecular Weight 707.62 g/mol 869.76 g/mol 1015.90 g/mol
Solubility High in aqueous buffer Moderate Moderate (pH-dependent)
Synthetic Accessibility Commercial (EOT-GLY197) Requires custom synthesis Complex fucosylation needed

Vorbereitungsmethoden

Multi-Enzyme Systems with Donor Substrate Regeneration

The most efficient method for this compound production involves multi-enzyme cascades that regenerate uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), the critical sugar nucleotide donor. This system integrates seven enzymes:

  • β-1,3-N-acetylgalactosaminyltransferase (LgtD) : Transfers GalNAc from UDP-GalNAc to the acceptor substrate isoglobotriose (Galα1→3Galβ1→4Glc).

  • UDP-N-acetylglucosamine C4 epimerase (WbgU) : Converts UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-GalNAc, ensuring continuous donor supply.

  • Phosphoglucosamine mutase (GlmM) , UDP-N-acetylglucosamine pyrophosphorylase (GlmU) , phosphate acetyltransferase (Pta) , pyruvate kinase (PykF) , and inorganic pyrophosphatase (PPA) : Regenerate UDP-GlcNAc from glucosamine 6-phosphate and acetylphosphate.

Reaction Conditions :

  • Temperature : 25–30°C

  • pH : 7.5 (Tris-HCl buffer)

  • Cofactors : 10 mM MnCl₂, 20 mM MgCl₂, 0.1% bovine serum albumin

  • Substrates : 20 mM isoglobotriose, 20 mM glucosamine 6-phosphate, 22 mM acetylphosphate, 22 mM phosphoenolpyruvate.

Under optimized conditions, this system achieves 85% yield of this compound within 32 hours, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Fusion Protein Strategy for Enhanced Efficiency

A breakthrough in enzymatic synthesis involved engineering a fusion protein combining LgtD and WbgU activities. This bifunctional enzyme simplifies the reaction by:

  • Eliminating the need for separate epimerase purification.

  • Reducing substrate diffusion limitations between enzymes.

  • Increasing total yield to 92% under identical conditions.

Structural Confirmation :

  • Electrospray ionization mass spectrometry (ESI-MS) : m/z 789.3 [M+H]⁺, matching the theoretical mass of this compound.

  • NMR Spectroscopy : Key signals include the anomeric proton of GalNAc (δ 4.45 ppm) and N-acetyl group (δ 1.87 ppm).

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical synthesis offers an alternative for producing this compound derivatives. Key steps include:

Glycosylation Strategies

  • α-Galactosyl Linkage Formation : Use of tert-butyldimethylsilyl (TBDMS) protecting groups and trichloroacetimidate donors to construct the Galα1→3Galβ1→4Glc backbone.

  • β-N-acetylgalactosaminylation : Thioglycoside donors activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) enable stereoselective GalNAcβ1→3 linkage formation.

Challenges :

  • Low yields (30–40%) due to steric hindrance at branching points.

  • Labor-intensive purification of intermediates via silica gel chromatography.

Purification and Analytical Techniques

Ion-Exchange Chromatography

Crude reaction mixtures are treated with Dowex 1×8 chloride resin to remove UDP byproducts. Subsequent gel permeation chromatography (Bio-Gel P2) isolates this compound with >95% purity.

High-Performance Liquid Chromatography (HPLC)

  • Column : MICROSORB NH₂ 100-Å (4.6 × 250 mm)

  • Mobile Phase : Acetonitrile/water (65:35, v/v)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 14.2 minutes.

Optimization Strategies for Scalable Production

Enzyme Ratios and Cofactor Balancing

Maximizing yield requires precise ratios of LgtD to WbgU (1:1) and excess pyruvate kinase (10 U/mL) to regenerate UTP.

Substrate Feeding

Pulsed addition of acetylphosphate (22 mM every 8 hours) prevents inhibition of phosphate acetyltransferase.

Temperature Modulation

Lowering reaction temperature to 25°C stabilizes UDP-GalNAc, reducing hydrolysis by 40%.

ParameterValueSource
Temperature25–30°C
pH7.5
Reaction Time32 hours
This compound Yield85–92%
Purity (Post-HPLC)>95%

Table 2: Analytical Data for this compound

TechniqueKey FindingsSource
ESI-MSm/z 789.3 [M+H]⁺
¹H NMRδ 4.45 (GalNAc anomeric H)
¹³C NMRδ 175.31 (N-acetyl carbonyl)

Q & A

Q. What strategies integrate multi-omics data to elucidate this compound's biological functions?

  • Methodological Answer: Transcriptomic (RNA-seq) and glycomic (LC-MS/MS) datasets are combined using pathway analysis tools (e.g., KEGG, STRING). Co-expression networks identify genes correlated with this compound biosynthesis. Statistical validation (e.g., Benjamini-Hochberg correction) ensures robustness against false discoveries .

Key Considerations for Researchers

  • Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., NMR + MS + crystallography) .
  • Experimental Design: Pilot studies are critical to optimize parameters (e.g., solvent systems, enzyme ratios) before large-scale experiments .
  • Ethical Compliance: Adhere to institutional guidelines for handling biological samples in interaction studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.